molecular formula C11H21ClO2 B1582287 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran CAS No. 2009-84-9

2-(6-Chlorohexyloxy)tetrahydro-2H-pyran

Cat. No. B1582287
Key on ui cas rn: 2009-84-9
M. Wt: 220.73 g/mol
InChI Key: XOLOZSPDGPUSFV-UHFFFAOYSA-N
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Patent
US05093370

Procedure details

To a solution of 14.3-7g of 6 chloro-1-hexanol and 10.39 g of dihydropyran in 30 ml of methylene chloride was added 0.95 g of tosic acid monohydrate, and the mixture was stirred at room temperature for 18 hours, poured into 50 ml of a saturated sodium bicarbonate aqueous solution, stirred for 10 minutes and extracted three times with 100 ml of chloroform. The extracts were combined, washed with a saturated sodium bicarbonate aqueous solution and a saturated sodium chloride aqueous solution, dried over magnesium sulfate, concentrated under a reduced pressure and dried in vacuo. The orange-colored oil thus obtained was vacuum-distilled to obtain 17.43 g of 2-(6-chlorohexyloxy)tetrahydropyran as a colorless oil.
Name
chloro-1-hexanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.39 g
Type
reactant
Reaction Step One
[Compound]
Name
tosic acid monohydrate
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2](O)[CH2:3][CH2:4][CH2:5][CH2:6]C.[O:9]1[CH:14]=[CH:13][CH2:12][CH2:11][CH2:10]1.[C:15](=[O:18])(O)[O-].[Na+]>C(Cl)Cl>[Cl:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:15][O:18][CH:14]1[CH2:13][CH2:12][CH2:11][CH2:10][O:9]1 |f:2.3|

Inputs

Step One
Name
chloro-1-hexanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(CCCCC)O
Name
Quantity
10.39 g
Type
reactant
Smiles
O1CCCC=C1
Name
tosic acid monohydrate
Quantity
0.95 g
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 10 minutes
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 100 ml of chloroform
WASH
Type
WASH
Details
washed with a saturated sodium bicarbonate aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated sodium chloride aqueous solution, dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
The orange-colored oil thus obtained
DISTILLATION
Type
DISTILLATION
Details
was vacuum-distilled

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClCCCCCCOC1OCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 17.43 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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